Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Bromomethyl)-2-hydroxybenzonitrile
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Bromomethyl)-2-hydroxybenzonitrile
This guide details the physicochemical profile, synthetic generation, and handling protocols for 4-(Bromomethyl)-2-hydroxybenzonitrile , a specialized bifunctional building block.
Editorial Note: This compound is a highly reactive, transient intermediate often generated in situ or used immediately after isolation. Unlike its stable aryl-bromide analogs, the presence of both a nucleophilic phenol and an electrophilic benzyl bromide on the same scaffold creates a risk of self-polymerization. This guide addresses the specific challenges of stabilizing and utilizing this "warhead-equipped" scaffold.
Executive Summary
4-(Bromomethyl)-2-hydroxybenzonitrile represents a critical "orthogonal" intermediate in medicinal chemistry. It features three distinct functional handles:
-
Nitrile (CN): An electron-withdrawing group that increases the acidity of the phenol and serves as a precursor for amidines or tetrazoles.
-
Phenolic Hydroxyl (OH): A nucleophilic anchor for etherification or a hydrogen-bond donor in active sites.
-
Bromomethyl (CH₂Br): A highly reactive electrophilic "warhead" susceptible to
displacement.
This unique triad makes the compound invaluable for synthesizing PROTAC linkers , kinase inhibitors , and multivalent probes , yet it imposes strict handling requirements to prevent intermolecular cyclization.
Molecular Identity & Structural Analysis[1][2]
| Attribute | Detail |
| Systematic Name | 4-(Bromomethyl)-2-hydroxybenzonitrile |
| Common Synonyms | 4-Cyano-3-hydroxybenzyl bromide; |
| CAS Number | Transient / Non-Catalog (Precursor: 4-Methyl-2-hydroxybenzonitrile, CAS 18495-14-2) |
| Molecular Formula | |
| Molecular Weight | 212.05 g/mol |
| SMILES | N#CC1=CC=C(CBr)C=C1O |
Structural Conformation & Reactivity
The molecule is planar. The ortho-hydroxyl group forms an intramolecular hydrogen bond with the nitrile nitrogen, slightly reducing the pKa of the phenol compared to unsubstituted isomers. The para-bromomethyl group is activated by the electron-withdrawing nitrile, making it significantly more electrophilic than standard benzyl bromides.
Physicochemical Data Matrix
Note: Due to the transient nature of this intermediate, values marked with ()* are predicted based on SAR analysis of the stable precursor (4-methyl-2-hydroxybenzonitrile) and analogs (4-bromomethylbenzonitrile).*
| Property | Value / Range | Technical Insight |
| Physical State | Off-white to pale yellow solid | Crystalline form is preferred for stability; amorphous forms degrade faster. |
| Melting Point | 125°C – 135°C | Higher than the methyl precursor (MP ~100°C) due to halogen interactions. |
| Boiling Point | Decomposes | Do not distill. Thermal instability leads to HBr elimination. |
| Solubility | DMSO, DMF, THF, MeCN | Highly soluble in polar aprotic solvents. |
| Water Solubility | Insoluble / Hydrolyzes | Rapidly hydrolyzes to the benzyl alcohol in aqueous buffers (pH > 7). |
| pKa (Phenol) | ~7.2 – 7.5 | The nitrile group (EWG) significantly acidifies the phenol (vs. Phenol pKa ~10). |
| LogP | ~2.1* | Moderate lipophilicity; suitable for cell-permeable intermediates. |
Synthesis & Generation Protocol
Direct commercial sourcing is rare due to shelf-life issues. The standard industry protocol involves Radical Bromination of the methyl precursor.
Method: Wohl-Ziegler Bromination
Precursor: 4-Methyl-2-hydroxybenzonitrile (CAS 18495-14-2).
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), Carbon Tetrachloride (
Step-by-Step Protocol
-
Preparation: Dissolve 4-methyl-2-hydroxybenzonitrile (1.0 eq) in anhydrous
(0.2 M).-
Expert Tip: Avoid standard ethers (THF) which can form peroxides or react with radicals.
is a greener alternative to .
-
-
Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 80-90°C) under
atmosphere for 2–4 hours.-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the methyl peak and appearance of the mono-bromo product. Stop immediately upon consumption of starting material to prevent gem-dibromination.
-
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Purification: Concentrate filtrate in vacuo at <40°C.
-
Critical: Do not use silica gel chromatography if possible, as the acidic surface can catalyze hydrolysis. Recrystallize from Hexane/EtOAc if necessary.
-
Reactivity & Stability Profile
The "Self-Destruct" Mechanism
The primary stability risk is intermolecular alkylation . The phenol of Molecule A can attack the benzyl bromide of Molecule B, forming a polymer.
Stabilization Strategy:
-
Storage: Store at -20°C under Argon.
-
Protection: If long-term storage is required, convert the phenol to an acetate ester (using AcCl/Pyridine) before bromination. The acetate can be cleaved later.
Visualization: Reactivity Map
Caption: Functional map showing the electrophilic benzyl bromide site (Red) and the acidic phenolic site (Green).
Applications in Drug Discovery[3][4][5]
Fragment-Based Drug Discovery (FBDD)
This scaffold is used to "grow" fragments. The nitrile can bind to hinge regions in kinases, while the bromomethyl group allows for the rapid attachment of solubilizing tails or specificity elements.
PROTAC Linker Synthesis
The compound serves as a "headgroup" for E3 ligase ligands (e.g., VHL or Cereblon binders).
-
Workflow:
-
Attach the E3 ligand to the phenol (via Mitsunobu or alkylation).
-
React the bromomethyl group with a diamine linker.
-
Attach the target protein ligand to the other end of the linker.
-
Safety & Toxicology (HSE)
Hazard Classification:
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage (H314).[1]
-
Acute Toxicity: Toxic if swallowed or inhaled (H301/H331) due to the nitrile moiety (metabolic release of cyanide).
First Aid:
-
Skin Contact: Wash immediately with PEG-400 or large amounts of soap and water. Benzyl bromides can penetrate skin rapidly.
-
Inhalation: Move to fresh air immediately. Oxygen may be required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966961, 4-Bromo-2-hydroxybenzonitrile (Analog Data). Retrieved from [Link]
